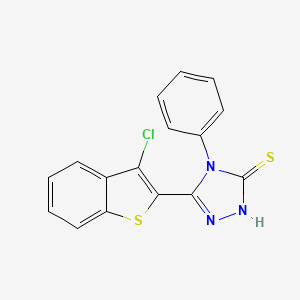
5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms, and a thiol group, which is an sulfur-hydrogen group. The benzothiophene is a fused ring system that contains a benzene ring and a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the benzothiophene group, and the phenyl group. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, including cycloadditions, substitutions, and reductions . The thiol group can also participate in various reactions, such as oxidation and alkylation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the triazole ring could potentially influence its acidity and basicity .科学的研究の応用
Anti-Inflammatory Applications
5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been investigated for its anti-inflammatory effects. Mousa (2012) found that this compound has a significant anti-inflammatory effect, comparable to the standard drug naproxen, with less ulcerogenic effects. The anti-inflammatory properties were studied using the carrageenan-induced paw edema method and Cotton pellet-induced granuloma in rats (Mousa, 2012).
Chemical Synthesis and Transformation
Another aspect of scientific research involving this compound focuses on its synthesis and transformation. Sharba et al. (2005) detailed the synthesis of various derivatives of this compound, highlighting its versatility in chemical synthesis. For example, the reaction of 1-thiosemicarbazide with NaOH led to the formation of the compound, which was then transformed into several derivatives (Sharba, Al-Bayati, Aouad, & Rezki, 2005).
Antimicrobial Applications
The compound and its derivatives have also been researched for antimicrobial activities. Idrees et al. (2019) conducted a study on novel series of derivatives of this compound, revealing promising antimicrobial activities compared with the standard drug Chloramphenicol. This highlights the compound's potential in developing new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019).
Corrosion Inhibition
The compound's derivatives have been investigated for their application in corrosion inhibition. Yadav et al. (2013) synthesized benzimidazole derivatives of this compound and assessed their efficiency as corrosion inhibitors. The study involved techniques like weight loss, electrochemical polarization, and electrochemical impedance spectroscopy, revealing that these derivatives effectively inhibit mild steel corrosion in acidic solutions (Yadav, Behera, Kumar, & Sinha, 2013).
作用機序
将来の方向性
特性
IUPAC Name |
3-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3S2/c17-13-11-8-4-5-9-12(11)22-14(13)15-18-19-16(21)20(15)10-6-2-1-3-7-10/h1-9H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMNWJPPCZDZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

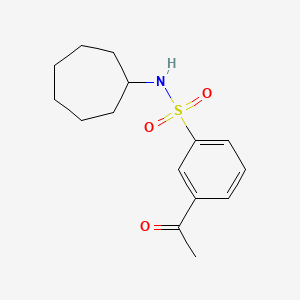
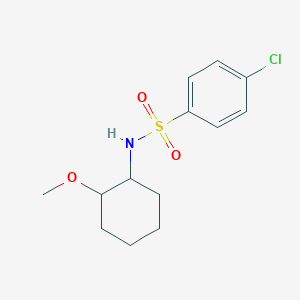
![9-(3-hydroxypropyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2755718.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2755719.png)
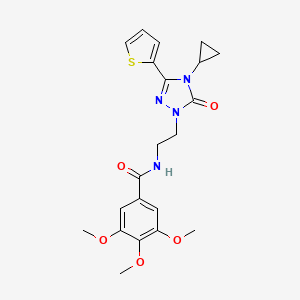
![4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2755723.png)
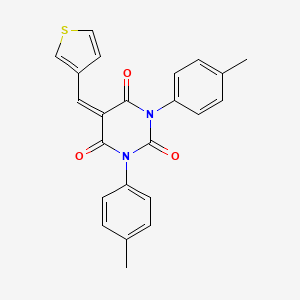
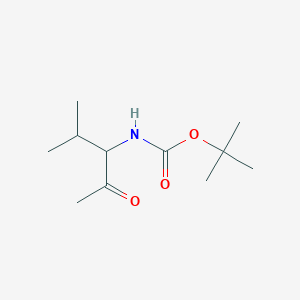
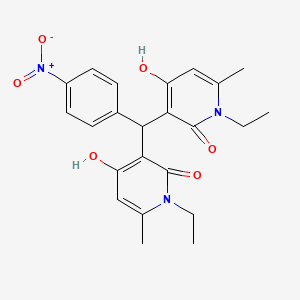
![2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide](/img/structure/B2755728.png)


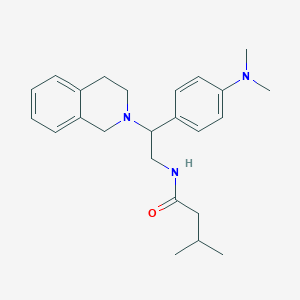
![Phenyl[(phenylsulfonyl)amino]acetic acid](/img/structure/B2755733.png)